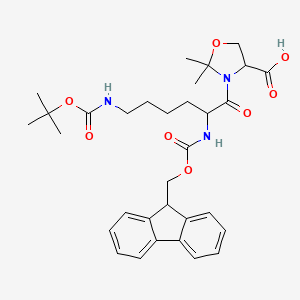

fmoc-lys(boc)-ser(psime,mepro)-oh, AldrichCPR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Lys(boc)-Ser(psime,mepro)-OH, AldrichCPR es un compuesto sintético utilizado principalmente en el campo de la síntesis de péptidos. Es un derivado de la lisina y la serina, modificado con grupos protectores fluorenylmetiloxicarbonil (Fmoc) y terc-butoxicarbonil (Boc). El compuesto se utiliza en la síntesis de péptidos en fase sólida (SPPS), un método ampliamente adoptado para la producción de péptidos en entornos de investigación e industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fmoc-Lys(boc)-Ser(psime,mepro)-OH implica varios pasos, comenzando con la protección de los aminoácidos lisina y serina. El grupo Fmoc se utiliza para proteger el grupo amino de la lisina, mientras que el grupo Boc protege la cadena lateral. El residuo de serina se modifica con un grupo psiMe y Mepro para mejorar su estabilidad y reactividad. La síntesis generalmente implica el uso de técnicas de síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos protegidos se añaden secuencialmente a un soporte sólido .

Métodos de producción industrial

En entornos industriales, la producción de Fmoc-Lys(boc)-Ser(psime,mepro)-OH sigue principios similares a los de los laboratorios de investigación, pero a una escala mayor. Los sintetizadores de péptidos automatizados se emplean a menudo para optimizar el proceso, permitiendo la producción eficiente y de alto rendimiento del compuesto. El uso de disolventes verdes y prácticas respetuosas con el medio ambiente se está adoptando cada vez más para minimizar el impacto ambiental de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-Lys(boc)-Ser(psime,mepro)-OH experimenta varias reacciones químicas, incluyendo:

Reacciones de desprotección: Eliminación de los grupos protectores Fmoc y Boc en condiciones básicas y ácidas, respectivamente.

Reacciones de acoplamiento: Formación de enlaces peptídicos con otros aminoácidos o péptidos utilizando reactivos de acoplamiento como HBTU o DIC.

Oxidación y reducción: Modificaciones de las cadenas laterales o del esqueleto para introducir grupos funcionales o estabilizar la estructura del péptido.

Reactivos y condiciones comunes

Desprotección: Piperidina en DMF para la eliminación de Fmoc; TFA en DCM para la eliminación de Boc.

Acoplamiento: HBTU o DIC en presencia de una base como DIPEA.

Oxidación/Reducción: Peróxido de hidrógeno para la oxidación; borohidruro de sodio para la reducción.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen las secuencias peptídicas deseadas con modificaciones específicas, como la incorporación de Fmoc-Lys(boc)-Ser(psime,mepro)-OH en la cadena peptídica .

Aplicaciones Científicas De Investigación

Química

En química, Fmoc-Lys(boc)-Ser(psime,mepro)-OH se utiliza en la síntesis de péptidos y proteínas complejos. Permite la incorporación precisa de aminoácidos modificados en secuencias peptídicas, facilitando el estudio de la estructura y la función de los péptidos .

Biología

En la investigación biológica, el compuesto se utiliza para crear péptidos que imitan proteínas naturales, lo que permite el estudio de las interacciones proteína-proteína, la actividad enzimática y las vías de señalización celular .

Medicina

En medicina, los péptidos sintetizados utilizando Fmoc-Lys(boc)-Ser(psime,mepro)-OH se exploran como posibles agentes terapéuticos para diversas enfermedades, como el cáncer, las enfermedades infecciosas y los trastornos metabólicos .

Industria

En el sector industrial, el compuesto se utiliza en la producción de materiales basados en péptidos, como hidrogeles y nanomateriales, para aplicaciones en administración de fármacos, ingeniería de tejidos y diagnóstica .

Mecanismo De Acción

El mecanismo de acción de Fmoc-Lys(boc)-Ser(psime,mepro)-OH implica su incorporación en cadenas peptídicas durante la SPPS. Los grupos protectores (Fmoc y Boc) previenen reacciones secundarias no deseadas durante la síntesis, asegurando la secuencia y estructura correctas del péptido. Una vez que la síntesis está completa, los grupos protectores se eliminan y el péptido puede plegarse en su conformación activa e interactuar con sus objetivos moleculares .

Comparación Con Compuestos Similares

Compuestos similares

Fmoc-Lys(boc)-Thr(psime,mepro)-OH: Estructura similar pero con treonina en lugar de serina.

Fmoc-Lys(boc)-Ala(psime,mepro)-OH: Estructura similar pero con alanina en lugar de serina.

Singularidad

Fmoc-Lys(boc)-Ser(psime,mepro)-OH es único debido a las modificaciones específicas en el residuo de serina, que mejoran su estabilidad y reactividad en la síntesis de péptidos. Esto lo hace particularmente útil para crear péptidos con propiedades estructurales y funcionales específicas .

Propiedades

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJDNYUMSKATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050004.png)

![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)